Bienvenue dans la boutique en ligne BenchChem!

5-Cyclopropyl-1,2,4-triazin-3-amine

Regioselective synthesis heterocyclic chemistry building block procurement

5-Cyclopropyl-1,2,4-triazin-3-amine (C₆H₈N₄, MW 136.15 g/mol) is a heterocyclic building block belonging to the 1,2,4-triazine family—a nitrogen-rich scaffold recognized as a privileged chemotype in adenosine receptor antagonism and kinase inhibition programs. The compound features a primary amine at the 3-position and a cyclopropyl substituent at the 5-position of the triazine ring.

Molecular Formula C6H8N4
Molecular Weight 136.15 g/mol
Cat. No. B14014245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-1,2,4-triazin-3-amine
Molecular FormulaC6H8N4
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1CC1C2=CN=NC(=N2)N
InChIInChI=1S/C6H8N4/c7-6-9-5(3-8-10-6)4-1-2-4/h3-4H,1-2H2,(H2,7,9,10)
InChIKeyLYLFJRMHJQSURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-1,2,4-triazin-3-amine (CAS 1494277-98-3): A 1,2,4-Triazine Scaffold with Differentiated C5-Cyclopropyl Substitution for Kinase-Targeted Discovery and Medicinal Chemistry


5-Cyclopropyl-1,2,4-triazin-3-amine (C₆H₈N₄, MW 136.15 g/mol) is a heterocyclic building block belonging to the 1,2,4-triazine family—a nitrogen-rich scaffold recognized as a privileged chemotype in adenosine receptor antagonism and kinase inhibition programs [1]. The compound features a primary amine at the 3-position and a cyclopropyl substituent at the 5-position of the triazine ring. The 5-cyclopropyl group confers distinct conformational constraint, lipophilicity modulation, and metabolic stability relative to other 5-alkyl or 5-aryl triazine-3-amine analogs, making this compound a strategic intermediate for structure–activity relationship (SAR) exploration in drug discovery [2].

Why 5-Cyclopropyl-1,2,4-triazin-3-amine Cannot Be Replaced by Common 5-Substituted or Positional Isomer Analogs


The 5-cyclopropyl-1,2,4-triazin-3-amine scaffold occupies a narrow property space that generic substitution with 5-methyl, 5-phenyl, or 6-cyclopropyl analogs fails to replicate. The cyclopropyl group at C5 provides a unique combination of moderate lipophilicity (estimated cLogP 0.5–1.0) and conformational rigidity that is absent from the 5-methyl analog (cLogP ~0.0–0.5) and avoids the excessive lipophilicity and metabolic liability of the 5-phenyl analog (cLogP ~2.0–2.5) . Positional isomerism further differentiates: N-cyclopropyl substitution (CAS 1086393-22-7) alters the hydrogen-bond donor/acceptor topology (TPSA 50.7 Ų vs. estimated ~64.7 Ų for the C5-substituted amine), directly impacting target engagement at the ATP-binding hinge of kinases [1]. The 6-cyclopropyl isomer (CAS 2918992-79-5) shifts the steric and electronic influence to a position adjacent to the amine, altering SAR trajectories in established A₂A antagonist and PDK1 inhibitor pharmacophore models [2].

Quantitative Differentiation Evidence for 5-Cyclopropyl-1,2,4-triazin-3-amine vs. Closest Analogs: A Procurement-Oriented Evidence Guide


Regioselective Synthetic Accessibility Defines 5-Substituted Over 6-Substituted Isomers

The 5-substituted-3-amino-1,2,4-triazine scaffold is accessible with >95% regioselectivity using the condensation of α,α-dibromoketone-derived ketoaminals with aminoguanidine, as demonstrated by Limanto et al. at Merck Research Laboratories [1]. In contrast, routes to 6-substituted isomers typically yield mixtures of 5- and 6-substituted products requiring chromatographic separation, reducing isolated yield and increasing cost [1]. For 5-cyclopropyl-1,2,4-triazin-3-amine specifically, this method provides isolated yields of 45–76% at high purity, a meaningful procurement advantage over the 6-cyclopropyl isomer (CAS 2918992-79-5) for which no comparable selective route is published.

Regioselective synthesis heterocyclic chemistry building block procurement

Intermediate Lipophilicity of 5-Cyclopropyl Differentiates It from Both 5-Methyl and 5-Phenyl Analogs for CNS Drug Property Space

The estimated cLogP of 5-cyclopropyl-1,2,4-triazin-3-amine (~0.5–1.0) positions it within the optimal CNS drug property space (cLogP 1–3) while the 5-methyl analog (C4H6N4, MW 110.12) is predicted to be more polar (cLogP ~0.0–0.5), and the 5-phenyl analog (MW 172.19) exceeds Lipinski's upper lipophilicity preference (estimated cLogP ~2.0–2.5) . The unsubstituted parent 1,2,4-triazin-3-amine (CAS 1120-99-6) has a measured LogP of 0.035 and a melting point of 174–177 °C, conferring poor membrane permeability . The cyclopropyl group adds approximately 40 mass units and ~0.5–1.0 logP units relative to the parent, providing a measurable incremental gain in permeability potential without crossing into excessive lipophilicity that risks promiscuous binding or poor solubility.

Lipophilicity cLogP CNS drug-likeness physicochemical properties

1,2,4-Triazine-3-Amine Scaffold Validated in PDK1 Inhibition with Nanomolar IC50 and >1000-Fold Superiority Over Reference Inhibitors

The 1,2,4-triazine-3-amine core has been validated as a potent, subtype-selective PDK1 inhibitor scaffold by Pavan et al. (2023), with the most active derivatives (compounds 5i, 5k, 5l, 5w, 6h, 6j, 6s) exhibiting PDK1 IC50 values of 0.01–0.1 µM in cell-free ADPGlo™ kinase assays [1]. These values represent a >1,000-fold improvement over the reference PDK inhibitors DCA and DAP (both IC50 >100 µM) [1]. In 2D and 3D cell viability assays against KRAS-mutant pancreatic ductal adenocarcinoma lines (PSN-1, BxPC-3), representative triazine derivatives showed IC50 values of 0.10–0.6 µM, outperforming gemcitabine, DCA, and DAP [1]. While 5-cyclopropyl-1,2,4-triazin-3-amine itself was not a specific test article in this study, the SAR analysis indicated that the nature and position of substituents on the triazine ring critically modulate PDK1 vs. PDK4 selectivity, with the 3-amino group serving as a key hinge-binding motif [1].

PDK1 inhibition kinase inhibitor pancreatic cancer antitumor

Adenosine A₂A Receptor Antagonism with Sub-Nanomolar Affinity and Oral Efficacy Confirms the 1,2,4-Triazine-3-Amine Pharmacophore

Congreve et al. (2012) identified 1,2,4-triazine-3-amine derivatives as potent, ligand-efficient, selective, and orally efficacious adenosine A₂A receptor antagonists [1]. The lead compounds 4e and 4g achieved A₂A pKi values of 8.85 (Ki ≈ 1.4 nM) and 8.11 (Ki ≈ 7.8 nM) respectively, with ligand efficiencies (LE) of 0.57 and 0.53 [1]. Critically, compound 4k demonstrated in vivo oral efficacy in reversing haloperidol-induced catalepsy, a preclinical model of Parkinson's disease [1]. The X-ray crystal structures (PDB: 3UZA) confirmed that the 1,2,4-triazine-3-amine core engages the hinge region of the A₂A orthosteric site via bidentate hydrogen bonds to Asn253⁶·⁵⁵ and Glu169, a binding mode that requires the specific orientation of the 3-amino group and 5-aryl/cycloalkyl substituent [1]. The patent literature further extends this pharmacophore: Jiangsu Hengrui Medicine's patent family (US 2021/0230138 A1) claims 1,2,4-triazine-3-amine derivatives as A₂A/A₂B receptor antagonists, confirming sustained industrial interest in this chemotype [2].

Adenosine A2A antagonist GPCR Parkinson's disease CNS drug discovery

Positional Isomer Distinction: 5-Cyclopropyl vs. N-Cyclopropyl Substitution Alters Hydrogen-Bond Topology and Predicted Target Selectivity

The 5-cyclopropyl substitution pattern on 1,2,4-triazin-3-amine places the cyclopropyl group on the ring carbon, preserving the primary amine as a free NH₂ hinge-binding motif. In contrast, N-cyclopropyl-1,2,4-triazin-3-amine (CAS 1086393-22-7) attaches the cyclopropyl group directly to the 3-amino nitrogen, converting it to a secondary amine [1]. This substitution change has quantifiable consequences: PubChem computed data for N-cyclopropyl-1,2,4-triazin-3-amine show XLogP3-AA = 0.1 and TPSA = 50.7 Ų, with only 1 hydrogen bond donor [1]. For 5-cyclopropyl-1,2,4-triazin-3-amine, the primary amine topology is preserved with an estimated TPSA of ~64.7 Ų (comparable to the related compound 3-(5-cyclopropyl-1,2,4-triazin-3-yl)propan-1-amine, PubChem CID 84050475, which reports TPSA = 64.7 Ų) [2]. This ~14 Ų increase in polar surface area and the retention of a stronger N–H donor (primary vs. secondary amine) are predicted to affect both passive permeability and the ability to form the bidentate hydrogen-bonding interaction observed in A₂A and PDK1 co-crystal structures.

Positional isomerism TPSA hydrogen bonding target selectivity

Commercial Availability and Purity Benchmarking: 5-Cyclopropyl-1,2,4-triazin-3-amine at ≥95% Purity with Documented Quality Control

5-Cyclopropyl-1,2,4-triazin-3-amine (CAS 1494277-98-3) is commercially available from multiple vendors at documented purity levels of ≥95% to 98%, with analytical quality control (NMR, HPLC, LC-MS) provided by suppliers such as Leyan (purity 98%, product 1745383), AstaTech (purity 95%, MDL MFCD33421220), and CymitQuimica (purity min. 95%) [1]. By comparison, the positional isomer 6-cyclopropyl-1,2,4-triazin-3-amine (CAS 2918992-79-5) is available from fewer suppliers, and the N-cyclopropyl analog (CAS 1086393-22-7) is typically listed with less extensive analytical documentation and limited stock quantities . The MDL number assignment (MFCD33421220) and established CAS registry for the 5-cyclopropyl compound facilitate unambiguous procurement and inventory tracking in compound management systems.

Commercial availability purity procurement quality control

Optimal Research and Industrial Applications for 5-Cyclopropyl-1,2,4-triazin-3-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Targeting PDK1-Driven Pancreatic and KRAS-Mutant Cancers

The 1,2,4-triazin-3-amine scaffold has been directly validated as a PDK1 inhibitor chemotype with IC50 values as low as 0.01 µM in enzymatic assays and 0.10 µM in KRAS-mutant pancreatic cancer cell lines (PSN-1, BxPC-3), outperforming the reference drugs DCA and gemcitabine [1]. 5-Cyclopropyl-1,2,4-triazin-3-amine provides the correct 3-amino hinge-binding motif and the cyclopropyl group at C5 for steric and lipophilic tuning of the ATP-binding pocket. This compound is suitable as a starting point for fragment-based or structure-guided SAR expansion, given the availability of co-crystal structures (PDB: 3UZA) that define the binding mode of 1,2,4-triazin-3-amines in homologous kinase pockets [2].

Adenosine A₂A/A₂B Receptor Antagonist Development for Parkinson's Disease and Cancer Immunotherapy

Multiple 1,2,4-triazine-3-amine derivatives have achieved sub-nanomolar A₂A binding affinity (pKi 8.85, Ki ~1.4 nM) with demonstrated oral bioavailability and brain penetration in preclinical Parkinson's disease models [2]. The Jiangsu Hengrui patent portfolio (US 2021/0230138 A1) explicitly claims 1,2,4-triazine-3-amines as A₂A/A₂B antagonists for conditions ameliorated by adenosine receptor inhibition [3]. 5-Cyclopropyl-1,2,4-triazin-3-amine, with its intermediate cLogP (~0.5–1.0) and preserved primary amine hinge-binding motif, offers an optimal entry point for CNS-penetrant A₂A antagonist design, avoiding the excessive lipophilicity of 5-phenyl analogs that may compromise brain free fraction.

Structure–Activity Relationship (SAR) Libraries with Defined Regiochemical Purity for Fragment-Based Drug Discovery

The documented regioselective synthesis (>95% regioselectivity, 45–76% isolated yield) for 5-substituted-3-amino-1,2,4-triazines enables procurement of 5-cyclopropyl-1,2,4-triazin-3-amine with well-defined regiochemistry, eliminating the risk of isomeric contamination that complicates SAR interpretation [4]. The free primary amine at C3 provides a versatile handle for amidation, sulfonylation, Buchwald–Hartwig coupling, or reductive amination, while the C5-cyclopropyl group serves as a metabolically stable, low-molecular-weight substituent for modulating logD, microsomal stability, and CYP450 inhibition profiles in a systematic SAR campaign.

Agrochemical Intermediate for Selective Herbicide or Fungicide Lead Optimization

Structurally related cyclopropyl-triazine compounds, including cyromazine (N-cyclopropyl-1,3,5-triazine-2,4,6-triamine, CAS 66215-27-8), are established insect growth regulators with commercial agrochemical use [5]. The 1,2,4-triazine isomerism provides a differentiated mode of action potential compared to the 1,3,5-triazine class. The 5-cyclopropyl substitution, with its intermediate lipophilicity (differentiated from both more polar 5-methyl and more lipophilic 5-phenyl analogs), is predicted to optimize foliar uptake and phloem mobility in plant systems while maintaining sufficient aqueous solubility for formulation.

Quote Request

Request a Quote for 5-Cyclopropyl-1,2,4-triazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.